molecular formula C10H8O3 B1442827 2-(Hydroxymethyl)benzofuran-5-carbaldehyde CAS No. 1253732-40-9

2-(Hydroxymethyl)benzofuran-5-carbaldehyde

Cat. No. B1442827
M. Wt: 176.17 g/mol
InChI Key: QHRRYUOHNQLXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Hydroxymethyl)benzofuran-5-carbaldehyde” is a chemical compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-(Hydroxymethyl)benzofuran-5-carbaldehyde” consists of a benzofuran ring with a hydroxymethyl group at the 2-position and a carbaldehyde group at the 5-position .

Scientific Research Applications

DNA Topoisomerases Inhibition and Anti-cancer Properties

Benzofurans, including compounds similar to 2-(Hydroxymethyl)benzofuran-5-carbaldehyde, have been studied for their inhibitory activities on DNA topoisomerases I and II, enzymes involved in DNA replication and transcription. Research has identified certain benzofurans as potent inhibitors, demonstrating significant inhibition rates compared to control compounds, without exhibiting strong cytotoxicities against various cancer cell lines. These findings suggest potential applications in cancer therapy, focusing on mechanisms related to DNA replication and cell division (Lee et al., 2007).

Synthesis and Chemical Transformations

Research also highlights the synthetic versatility of benzofurans. Methods have been developed for the efficient assembly of highly functionalized benzofurans, utilizing base-catalyzed condensation and mild acidic conditions for rearrangement processes. These synthetic routes open up avenues for creating diverse chemical structures, potentially leading to novel compounds with valuable chemical and biological properties (Schevenels & Markó, 2012).

Biological Activities and Applications

Benzofurans are not just limited to their role in synthetic chemistry but also show a range of biological activities. Compounds derived from benzofurans have been explored for their antimicrobial, anti-inflammatory, and analgesic properties. This diversity in biological activities makes benzofurans a valuable class of compounds in drug discovery and medicinal chemistry, potentially leading to new therapeutic agents for treating various diseases (Kenchappa & Bodke, 2020).

properties

IUPAC Name

2-(hydroxymethyl)-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRRYUOHNQLXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)benzofuran-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.